2,3,4-Tribromopyridine

Physical Properties Purification Solid Form Screening

Procure 2,3,4-Tribromopyridine (CAS 2402-91-7) for synthetic routes requiring distinct functionalization at the pyridine 2-, 3-, and 4-positions. The specific 2,3,4-bromination pattern is critical for regioselective SNAr and cross-coupling, enabling iterative replacement at C-2 and C-4 while leaving C-3 intact. This isomer is not functionally interchangeable with 2,3,5- or 2,4,6-tribromopyridine. Use as a key building block for medicinal chemistry programs or push-pull chromophores where heavy-atom effects enhance photophysical properties. Verify identity via melting point (84–85 °C).

Molecular Formula C5H2Br3N
Molecular Weight 315.79 g/mol
CAS No. 2402-91-7
Cat. No. B189630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Tribromopyridine
CAS2402-91-7
Molecular FormulaC5H2Br3N
Molecular Weight315.79 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Br)Br)Br
InChIInChI=1S/C5H2Br3N/c6-3-1-2-9-5(8)4(3)7/h1-2H
InChIKeyUSXXIRQDHZXYHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Tribromopyridine (CAS 2402-91-7): Chemical Properties, Procurement Specifications, and Comparator Analysis


2,3,4-Tribromopyridine (CAS 2402-91-7) is a polybrominated heteroaromatic compound belonging to the class of halogenated pyridines. It is characterized by the presence of three bromine atoms at the 2-, 3-, and 4-positions of the pyridine ring . This specific substitution pattern confers distinct physicochemical properties and chemical reactivity, which form the basis for its applications as a key synthetic intermediate in the fields of medicinal chemistry, materials science, and organic synthesis [1]. It is typically procured as a solid with a purity of ≥95% (often 98%) for research and development purposes .

Why 2,3,4-Tribromopyridine Cannot Be Substituted by Other Tribromopyridine Isomers in Regioselective Synthesis


In-class compounds, such as the tribromopyridine isomers (2,3,5- and 2,4,6-), are not functionally interchangeable. The specific 2,3,4-bromination pattern is critical for dictating regioselective reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. As detailed in Section 3, the 2,3,4-arrangement creates a unique electronic environment where the C-2 and C-4 positions are activated for substitution while the C-3 position remains inert under specific conditions, a profile that is not replicated by the 2,3,5- or 2,4,6- isomers [1][2]. Using a different isomer will fundamentally alter the regiochemical outcome of a synthetic sequence, leading to different products and potentially rendering a multi-step synthesis invalid. Furthermore, significant differences in physical properties like melting point and boiling point impact purification strategies and formulation considerations .

Quantitative Differentiation Evidence for 2,3,4-Tribromopyridine Against Key Comparators


Melting Point Differentiation: 2,3,4- vs. 2,3,5- vs. 2,4,6-Tribromopyridine

The melting point of 2,3,4-tribromopyridine (84-85 °C) is significantly higher than that of its isomer 2,3,5-tribromopyridine (46 °C) and lower than 2,4,6-tribromopyridine (105-106 °C). This is a critical differentiator for purification by recrystallization and for assessing solid-state properties .

Physical Properties Purification Solid Form Screening

Boiling Point Variation Among Tribromopyridine Isomers

The predicted boiling point of 2,3,4-tribromopyridine is 303.2±37.0 °C, which is notably higher than the 280.2±35.0 °C predicted for 2,3,5-tribromopyridine . This difference is relevant for assessing compound volatility under high-temperature reaction conditions or for purification via distillation.

Physical Properties Volatility Reaction Conditions

Regioselective SNAr Reactivity: Substitution at C-2 and C-4 with Inert C-3 Bromine

In a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide, 2,3,4-tribromopyridine undergoes exclusive substitution of the bromine atoms at the C-2 and C-4 positions, while the C-3 bromine remains completely unreactive [1]. This behavior is explained by the stability of the Meisenheimer complex intermediate, which is favored when the negative charge is delocalized onto the ring nitrogen (possible only for attack at C-2 and C-4) [2]. This specific regiochemical outcome is a direct consequence of the 2,3,4-substitution pattern and is not shared by other isomers like 2,3,5- or 2,4,6-tribromopyridine, which have different patterns of activated and deactivated sites.

Regioselectivity Nucleophilic Aromatic Substitution Synthetic Methodology

Optimal Application Scenarios for 2,3,4-Tribromopyridine Based on Quantitative Evidence


Synthesis of Regiospecifically Functionalized 2,3,4-Trisubstituted Pyridines

Procure 2,3,4-tribromopyridine when the synthetic route requires a pyridine core with distinct functionalization at the 2-, 3-, and 4-positions. The compound's demonstrated regioselectivity in SNAr (Evidence Item 3) allows for the iterative replacement of the C-2 and C-4 bromine atoms while leaving the C-3 bromine intact for a subsequent cross-coupling or substitution step [1]. This sequential reactivity is a powerful tool for constructing complex molecular architectures for medicinal chemistry programs. Its distinct melting point (Evidence Item 1) facilitates straightforward identity and purity checks after each synthetic step.

Precursor for Advanced Materials and Mechanochromic Luminescent Agents

Utilize 2,3,4-tribromopyridine as a key building block for the synthesis of push-pull chromophores for materials science applications. The heavy bromine atoms, particularly at the C-3 position which is not typically the primary site for functionalization, can impart desirable photophysical properties like enhanced spin-orbit coupling, which is linked to mechanochromic luminescence behavior in related pyridine derivatives [1][2]. The compound's distinct physical properties, such as a higher melting point compared to the 2,3,5- isomer (Evidence Item 1), may also be advantageous for certain solid-state applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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